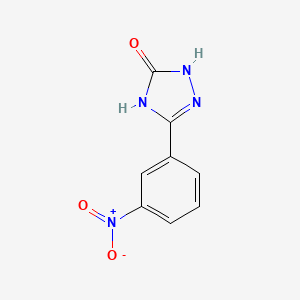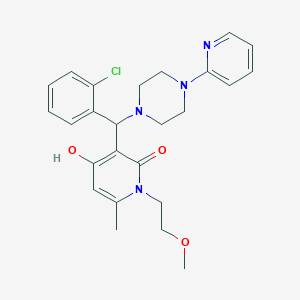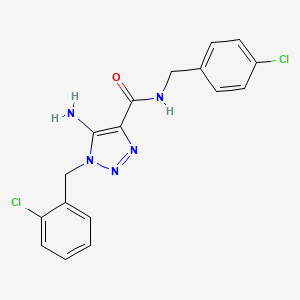![molecular formula C24H18ClFN2O2 B3006279 (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 1327197-18-1](/img/structure/B3006279.png)
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The process often involves the use of catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the types of atoms in the molecule, their arrangement, and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, such as titration, spectroscopy, and chromatography. These studies can provide information about the reactivity of the compound and its behavior under different conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under various conditions. These properties can be determined using a variety of techniques, such as differential scanning calorimetry (DSC) for melting point, and solubility can be determined by mixing the compound with various solvents and observing whether it dissolves .Mecanismo De Acción
Direcciones Futuras
The future directions for research on a compound can be influenced by many factors, including the results of previous studies, the current state of knowledge in the field, and the potential applications of the compound. Future research may aim to improve the synthesis of the compound, discover new reactions, understand its mechanism of action more fully, or develop new applications .
Propiedades
IUPAC Name |
2-(5-chloro-2-fluorophenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-14-7-10-20(15(2)11-14)27-23(29)18-12-16-5-3-4-6-22(16)30-24(18)28-21-13-17(25)8-9-19(21)26/h3-13H,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJICSKINPLWJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B3006204.png)

![[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006212.png)
![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/no-structure.png)
![2-BROMO-5-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE](/img/structure/B3006217.png)
![N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B3006218.png)

